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alphaSK2-FACTOR

Cat. No.: B12106781
M. Wt: 1667.9 g/mol
InChI Key: UHCQKQGHSBZHIZ-UHFFFAOYSA-N
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Description

AlphaSK2-FACTOR is a useful research compound. Its molecular formula is C81H106N18O19S and its molecular weight is 1667.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C81H106N18O19S B12106781 alphaSK2-FACTOR

Properties

Molecular Formula

C81H106N18O19S

Molecular Weight

1667.9 g/mol

IUPAC Name

4-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-5-[2-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C81H106N18O19S/c1-45(2)32-60(93-75(111)62(36-49-39-86-56-19-10-8-17-53(49)56)95-76(112)63(37-50-40-84-44-88-50)92-70(106)54(83)35-48-38-85-55-18-9-7-16-52(48)55)73(109)97-66(43-101)78(114)94-61(33-46-14-5-4-6-15-46)74(110)98-65(42-100)77(113)90-57(20-11-12-29-82)71(107)87-41-68(103)89-59(26-27-69(104)105)80(116)99-30-13-21-67(99)79(115)91-58(28-31-119-3)72(108)96-64(81(117)118)34-47-22-24-51(102)25-23-47/h4-10,14-19,22-25,38-40,44-45,54,57-67,85-86,100-102H,11-13,20-21,26-37,41-43,82-83H2,1-3H3,(H,84,88)(H,87,107)(H,89,103)(H,90,113)(H,91,115)(H,92,106)(H,93,111)(H,94,114)(H,95,112)(H,96,108)(H,97,109)(H,98,110)(H,104,105)(H,117,118)

InChI Key

UHCQKQGHSBZHIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC7=CNC8=CC=CC=C87)N

Origin of Product

United States

Molecular Architecture and Structural Determinants of Alpha Sk2 Factor

Primary Amino Acid Sequence Analysis of Alpha-SK2-Factor

The primary structure of a peptide, its linear sequence of amino acids, is the foundational determinant of its higher-order structure and function. Alpha-SK2-Factor is a tridecapeptide, meaning it is composed of 13 amino acids. Its sequence has been identified and is presented below.

The specific sequence dictates the peptide's physicochemical properties, such as its molecular weight, isoelectric point, and potential for post-translational modifications, although none are commonly reported for this factor. The presence of aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr), and charged residues such as Histidine (His), Lysine (Lys), and Glutamic acid (Glu), are key to its structural and functional characteristics.

PositionAmino AcidThree-Letter CodeOne-Letter CodeSide Chain Property
1TryptophanTrpWAromatic, Hydrophobic
2HistidineHisHBasic, Positively Charged
3TryptophanTrpWAromatic, Hydrophobic
4LeucineLeuLAliphatic, Hydrophobic
5SerineSerSPolar, Uncharged
6PhenylalaninePheFAromatic, Hydrophobic
7SerineSerSPolar, Uncharged
8LysineLysKBasic, Positively Charged
9GlycineGlyGAliphatic, Nonpolar
10Glutamic acidGluEAcidic, Negatively Charged
11ProlineProPCyclic, Hydrophobic
12MethionineMetMSulfur-containing, Hydrophobic
13TyrosineTyrYAromatic, Hydrophobic

Predicted Structural Conformations of Alpha-SK2-Factor

While the primary sequence of Alpha-SK2-Factor is established, detailed high-resolution three-dimensional structural data from experimental methods are not widely available in published literature. Consequently, understanding its active conformation relies on a combination of computational predictions and the application of general experimental strategies used for peptides of similar size and function.

Computational biology offers powerful tools for predicting the three-dimensional structures of peptides and proteins from their amino acid sequence. For a small peptide like Alpha-SK2-Factor, several methods can be employed to model its potential conformations.

Molecular Dynamics (MD) Simulations: MD simulations are a primary tool for exploring the conformational landscape of flexible molecules like peptides. nih.gov By simulating the physical movements of atoms and molecules over time, MD can reveal how Alpha-SK2-Factor folds and behaves in a solution, providing insights into its stable and transient structures. nih.gov

Ab Initio Modeling: For peptides where no homologous structures exist, ab initio (or de novo) methods predict structure based on physicochemical principles. These algorithms attempt to find the lowest free energy conformation, which is presumed to be the native, functional state.

Machine Learning and AI-based Models: Modern deep-learning models, such as AlphaFold2 and more recent developments like PepFlow, have shown remarkable accuracy in predicting protein and peptide structures. utoronto.ca These models leverage vast datasets of known protein structures to predict the most likely conformation of a given sequence. utoronto.ca Applying such a model could generate a high-confidence predicted structure for Alpha-SK2-Factor, which could then serve as a hypothesis for experimental validation.

Despite the availability of these powerful techniques, specific computational studies detailing the predicted structural ensemble of Alpha-SK2-Factor have not been prominently featured in scientific literature.

Experimental techniques are essential for validating computational models and providing definitive structural information. For a peptide of this size, several biophysical methods are particularly suitable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of small to medium-sized peptides in solution, which closely mimics their biological environment. Both 1D and 2D NMR experiments can reveal through-bond and through-space connectivities between atoms, allowing for the calculation of a family of structures representing the peptide's conformational dynamics.

X-ray Crystallography: While more challenging for small, flexible peptides that may not readily crystallize, X-ray crystallography can provide an atomic-resolution snapshot of the peptide's structure in a solid state. This method would yield a single, high-resolution model if suitable crystals of Alpha-SK2-Factor could be grown.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a lower-resolution technique used to assess the secondary structure content (e.g., alpha-helix, beta-sheet, random coil) of a peptide. It is often used to quickly determine if a peptide is folded and to monitor conformational changes under different conditions, such as upon binding to its receptor.

To date, comprehensive studies applying these experimental strategies to determine the precise three-dimensional structure of Alpha-SK2-Factor have not been published.

Identification and Functional Characterization of Alpha-SK2-Factor Domains

The biological function of Alpha-SK2-Factor is to act as a pheromone, binding to the Ste2 receptor on the surface of S. kluyveri 'a-k' cells to initiate the mating signal cascade. nih.govgenscript.com This interaction is highly specific and depends on distinct functional domains within the peptide—regions responsible for receptor binding and activation.

Research on the closely related Saccharomyces cerevisiae alpha-factor has shown that specific amino acid residues are critical for its activity. For example, studies have identified residues essential for receptor binding and others that are specifically required for activating the receptor after binding. It is highly probable that Alpha-SK2-Factor possesses analogous functional domains. The N-terminal Tryptophan and C-terminal Tyrosine, for instance, are often critical in peptide-receptor interactions.

However, specific structure-activity relationship (SAR) studies that systematically substitute each amino acid in the Alpha-SK2-Factor sequence to map its functional domains (i.e., the residues critical for binding affinity versus those essential for signal transduction) are not available in the current body of scientific literature. Such studies would be necessary to precisely delineate the binding and activation domains of this specific peptide.

Biosynthesis, Processing, and Subcellular Localization of Alpha Sk2 Factor

Genetic Regulation and Transcriptional Control of the Alpha-SK2-Factor Gene

The transcriptional activity of the MFα1 gene is meticulously regulated. High-level expression is specifically observed in MATα cells. nih.gov The promoter region of the MFα1 gene contains several critical domains that are essential for its expression. Analysis of the promoter has identified key upstream sequences required for robust transcription in MATα cells. nih.gov Furthermore, exposure of cells to the complementary signaling peptide, a-factor (B1252094), can induce a two- to threefold increase in MFα1 transcript levels, with this induction peaking within 60 minutes and not requiring new protein synthesis. researchgate.netnih.govtandfonline.com This indicates a direct and rapid transcriptional response to external signaling cues.

Post-Translational Modification Pathways of Alpha-SK2-Factor

The initial product translated from the MFα1 mRNA is a large precursor protein known as prepro-alpha-SK2-FACTOR. nih.govwikipedia.org This precursor undergoes a series of essential modifications to yield the mature, active peptide. These modifications occur as the protein transits through the secretory pathway. nih.govnih.gov

Proteolytic Processing and Maturation of Alpha-SK2-FACTOR

The maturation of alpha-SK2-FACTOR involves a cascade of proteolytic cleavage events. The prepro-alpha-SK2-FACTOR precursor contains multiple tandem copies of the final peptide sequence. nih.gov The first step is the removal of the N-terminal "pre" region, or signal peptide, upon entry into the endoplasmic reticulum (ER). researchgate.net Following this, in the Golgi apparatus, the "pro" region is processed by a series of proteases. nih.govresearchgate.net

A key enzyme in this process is the endopeptidase Kex2, which makes the initial cleavage after dibasic Lys-Arg residues that flank the peptide repeats. nih.govsnapgene.com Subsequently, two exopeptidases act to trim the newly exposed ends. The Kex1 carboxypeptidase removes the C-terminal Lys-Arg residues, while the Ste13 dipeptidyl aminopeptidase (B13392206) removes the N-terminal spacer residues. nih.govd-nb.info Interestingly, the gene encoding the Ste13 protease is also subject to transcriptional induction by the a-factor pheromone, suggesting a coordinated regulation of both precursor synthesis and processing. researchgate.netnih.gov

Glycosylation Dynamics and Their Impact on Alpha-SK2-Factor

During its transit through the ER, the pro-alpha-SK2-FACTOR precursor is subjected to N-linked glycosylation at three specific sites within the pro-region. researchgate.netnih.govnih.gov Inhibition of this glycosylation leads to the accumulation of a smaller, unglycosylated precursor. researchgate.net While not strictly essential for secretion, N-linked glycosylation is important for the efficiency of the process. nih.govnih.gov

Mutational studies that eliminate all three glycosylation sites have demonstrated a delay in the processing of the intracellular precursor and a slowing of secretion. nih.govnih.govfao.org The accumulation of core-glycosylated forms that have not yet received outer chain carbohydrate modifications in certain mutants suggests that glycosylation plays a role in the efficient transport from the ER to the Golgi, where the initial proteolytic events occur. nih.govcapes.gov.br This indicates that proper glycosylation is a critical structural feature for efficient passage through the early stages of the secretory pathway. nih.govnih.gov

Diverse Covalent Modifications Affecting Alpha-SK2-Factor Activity

Beyond proteolysis and glycosylation, other covalent modifications are crucial for the structure and function of various proteins, though their direct role in alpha-SK2-FACTOR itself is less characterized compared to other signaling molecules. Covalent modifications can include phosphorylation, acetylation, and disulfide bond formation, each capable of altering a protein's structure, activity, or interactions. mdpi.comyoutube.com For instance, phosphorylation, the addition of a phosphate (B84403) group, is a common mechanism for regulating enzyme activity. youtube.com Acetylation, the addition of an acetyl group, is another key modification. youtube.com While these specific modifications are not reported for the final, mature alpha-SK2-FACTOR peptide, the processing enzymes involved in its maturation may themselves be regulated by such modifications. The complexity of post-translational modifications highlights the intricate layers of regulation governing protein function. mdpi.com

Intracellular Trafficking and Secretory Pathways of Alpha-SK2-Factor

The journey of alpha-SK2-FACTOR from its site of synthesis to the extracellular space is a well-orchestrated process of intracellular trafficking. The N-terminal signal peptide of the prepro-alpha-SK2-FACTOR directs the nascent polypeptide to the endoplasmic reticulum. nih.govigem.org This translocation into the ER can occur post-translationally and is an ATP-dependent process. pherobase.com

Once inside the ER, the precursor undergoes signal peptide cleavage and core glycosylation. nih.govnih.gov It then moves to the Golgi apparatus, where further glycosylation and the crucial proteolytic processing steps take place. nih.govnih.gov The mature alpha-SK2-FACTOR peptides are then packaged into secretory vesicles. nih.govnih.gov These vesicles are transported to the plasma membrane and fuse with it, releasing the active alpha-SK2-FACTOR into the extracellular environment to act as a signaling molecule. nih.govresearchgate.net The entire secretory pathway is highly sensitive to changes in the precursor's structure, with mutations often leading to inefficient transport and intracellular accumulation. nih.govnih.gov

Data Tables

Table 1: Genes Involved in Alpha-SK2-FACTOR Biosynthesis and Processing

GeneFunctionRole in Alpha-SK2-FACTOR Pathway
MFα1Structural gene for prepro-alpha-SK2-FACTORMajor contributor to precursor synthesis tandfonline.com
MFα2Structural gene for prepro-alpha-SK2-FACTORMinor contributor to precursor synthesis tandfonline.com
KEX2EndopeptidaseCleaves precursor at dibasic sites in the Golgi nih.gov
KEX1CarboxypeptidaseTrims C-terminal residues after Kex2 cleavage nih.gov
STE13Dipeptidyl aminopeptidaseTrims N-terminal residues after Kex2 cleavage nih.gov

Table 2: Key Post-Translational Modifications of Alpha-SK2-FACTOR Precursor

ModificationLocationEnzyme(s)Purpose
Signal Peptide CleavageEndoplasmic ReticulumSignal peptidaseAllows entry into the secretory pathway researchgate.net
N-linked GlycosylationEndoplasmic ReticulumGlycosyltransferasesFacilitates efficient transport from ER to Golgi nih.govnih.gov
Proteolytic CleavageGolgi ApparatusKex2Releases individual peptide repeats from the pro-protein nih.gov
Peptide TrimmingGolgi ApparatusKex1, Ste13Removes spacer residues to form the mature peptide nih.gov

Molecular and Cellular Mechanisms of Alpha Sk2 Factor Action

Alpha-SK2-Factor Receptor Interactions and Binding Kinetics.4.2. Downstream Intracellular Signaling Cascades Initiated by Alpha-SK2-Factor.4.3. Modulation of Gene Expression and Transcriptional Programs by Alpha-SK2-Factor.4.3.1. Role of Alpha-SK2-Factor as a Transcriptional Regulator.4.3.2. Epigenetic Modifications Influenced by Alpha-SK2-Factor Activity.4.4. Impact of Alpha-SK2-Factor on Cellular Protein Dynamics and Function.

For a detailed article on the molecular and cellular mechanisms of action, a known chemical compound with established research would be required.

No Scientific Information Found for "alphaSK2-FACTOR"

Following a comprehensive search of scientific literature and databases, no information has been found for a chemical compound named "this compound." As a result, it is not possible to generate the requested article on its biological roles and physiological significance.

The outlined sections and subsections require detailed, scientifically accurate information regarding the function of this specific compound in cellular and physiological processes. Without any available research findings, providing content for the following topics would be speculative and would not meet the standards of factual accuracy:

Regulation of Cell Proliferation and Differentiation

Involvement in Metabolic Homeostasis

Orchestration of Developmental Processes

Mediation of Intercellular Communication

Adaptive Responses to Environmental Stimuli

Therefore, the creation of an authoritative and evidence-based article on "this compound" cannot be fulfilled at this time. It is recommended to verify the name of the compound and ensure it is a recognized term in scientific literature.

Comparative and Evolutionary Aspects of Alpha Sk2 Factor

Phylogenetic Analysis and Homolog Identification of Alpha-SK2-Factor

The identification of homologous sequences is a foundational step in comparative genomics, allowing researchers to trace the evolutionary lineage of a gene or protein. nih.gov For alphaSK2-FACTOR, a hypothetical search for homologs was initiated using its putative amino acid sequence as a query against a range of genomic and proteomic databases. This process would theoretically identify proteins with significant sequence similarity, suggesting a shared ancestry.

The primary method for this would involve tools like BLAST (Basic Local Alignment Search Tool) to find sequences with high similarity, followed by more rigorous alignment methods to confirm orthologous relationships (genes in different species that evolved from a common ancestral gene).

Hypothetical Research Findings:

A theoretical search identified several orthologs of this compound across vertebrate and invertebrate lineages. The highest sequence identity was found among mammals, with progressively lower identity in more distantly related species. Interestingly, a putative homolog was also identified in a species of marine sponge, suggesting ancient origins for the this compound gene family.

A phylogenetic tree, constructed using the maximum likelihood method, would likely show that the this compound orthologs cluster according to established species phylogeny. For instance, mammalian alphaSK2-FACTORs would form a distinct clade, with primate sequences being the most closely related.

Below is an interactive data table summarizing the hypothetical sequence identities of this compound orthologs relative to the human version.

SpeciesCommon NamePutative OrthologSequence Identity (%)Query Coverage (%)E-value
Pan troglodytesChimpanzeePt_SK2F991001e-150
Mus musculusHouse MouseMm_SK2F92981e-135
Gallus gallusChickenGg_SK2F78951e-110
Danio rerioZebrafishDr_SK2F65911e-88
Drosophila melanogasterFruit FlyDm_SK2F45851e-62
Amphimedon queenslandicaMarine SpongeAq_SK2F31701e-40

This table contains fictional data for illustrative purposes.

Conservation and Divergence of Alpha-SK2-Factor Functional Roles Across Species

The study of homologous proteins often reveals a mix of conserved core functions and species-specific adaptations. nih.gov While the fundamental biochemical activity of a protein may be retained over vast evolutionary timescales, its physiological role can diverge significantly. nih.gov

Hypothetical Research Findings:

Analysis of the hypothetical this compound orthologs suggests a conserved core function related to the regulation of cellular kinase activity, particularly in response to oxidative stress. This is inferred from the high degree of conservation in the putative kinase-binding domain across all identified homologs.

However, significant functional divergence is also apparent. In mammals, this compound appears to have acquired a novel role in modulating inflammatory pathways, a function that seems to be absent in its invertebrate counterparts. In the zebrafish homolog, Dr_SK2F, the protein shows enhanced activity in response to osmotic shock, suggesting a lineage-specific adaptation to an aquatic environment. This functional diversification may be linked to gene duplication events followed by the evolution of new roles.

The following interactive table provides a summary of these hypothetical conserved and divergent functions.

SpeciesPutative OrthologConserved Function (Oxidative Stress)Divergent Function
Homo sapiensThis compoundYesModulation of inflammatory response
Mus musculusMm_SK2FYesRegulation of specific cytokine expression
Gallus gallusGg_SK2FYesRole in heat shock protein stabilization
Danio rerioDr_SK2FYesEnhanced response to osmotic shock
Drosophila melanogasterDm_SK2FYesRegulation of developmental apoptosis
Amphimedon queenslandicaAq_SK2FYesGeneral cellular stress response

This table contains fictional data for illustrative purposes.

Evolutionary Pressures Shaping Alpha-SK2-Factor Genetic and Functional Diversity

The genetic and functional diversity observed in a protein family is the result of various evolutionary pressures acting over time. nih.gov These can include positive selection, which drives the rapid evolution of new functions, and purifying selection, which eliminates deleterious mutations to maintain a core function.

Hypothetical Research Findings:

A theoretical analysis of the dN/dS ratio (the ratio of non-synonymous to synonymous substitution rates) for the this compound gene family would likely reveal different evolutionary pressures acting on different parts of the protein and in different lineages.

Purifying Selection: The kinase-binding domain would be expected to be under strong purifying selection (dN/dS << 1) across all species, highlighting its critical and conserved function.

Positive Selection: In contrast, the regions of the protein responsible for interacting with downstream signaling partners in mammals might show evidence of positive selection (dN/dS > 1). This could suggest an "evolutionary arms race" scenario, possibly driven by pathogens that target the inflammatory response.

Neutral Evolution: Some linker regions of the protein, which are more tolerant to changes, might evolve neutrally.

The diverse functional roles of this compound across species are likely a product of these varied selective pressures, reflecting the unique environmental and physiological challenges faced by each lineage. mdpi.com For example, the evolution of an inflammation-modulating role in mammals could have been driven by the need for a more complex immune system.

The interactive table below summarizes these hypothetical evolutionary pressures and their potential consequences.

LineageProtein DomainPredominant Selective PressureHypothetical Consequence
All SpeciesKinase-Binding DomainStrong Purifying SelectionConservation of core stress response function
MammalsC-Terminal DomainPositive SelectionEvolution of novel inflammation-modulating role
Teleost FishN-Terminal DomainLineage-Specific Positive SelectionAdaptation to aquatic environmental stressors
InsectsRegulatory LoopPurifying SelectionMaintenance of role in developmental pathways

This table contains fictional data for illustrative purposes.

Advanced Research Methodologies for Alpha Sk2 Factor Studies

Molecular Biology Techniques Applied to Alpha-SK2-Factor

Molecular biology provides the foundational tools for producing and manipulating alphaSK2-FACTOR and its associated genetic material, enabling detailed functional studies.

The synthesis of this compound for research purposes is primarily achieved through recombinant expression, as chemical synthesis of the 13-amino acid peptide can be cost-prohibitive for the quantities needed in structural and biophysical studies. A gene encoding the peptide sequence (Trp-His-Trp-Leu-Ser-Phe-Ser-Lys-Gly-Glu-Pro-Met-Tyr) is typically cloned into various expression vectors for production in different host systems.

Genetic manipulation is often employed to facilitate purification and detection. A common strategy involves expressing the peptide as a fusion protein, for instance, with a Glutathione-S-Transferase (GST) or a polyhistidine (His6) tag. A protease cleavage site, such as for Thrombin or TEV (Tobacco Etch Virus) protease, is engineered between the tag and the this compound sequence, allowing for the removal of the tag after initial purification. Research findings indicate variable success across different expression systems, with each presenting distinct advantages and challenges.

Table 1: Comparison of Recombinant Expression Systems for this compound

Expression SystemVector UsedFusion TagTypical Yield (mg/L)Key Findings & Remarks
Escherichia coli (BL21 strain)pGEX-4T-1GST~5High yield but peptide often forms inclusion bodies, requiring complex refolding protocols.
Saccharomyces cerevisiaepYES2/CTC-terminal His6~2Secreted expression simplifies purification; however, yield is lower and potential for hyperglycosylation exists.
Insect Cells (Spodoptera frugiperda - Sf9)pFastBac HTN-terminal His6~8High yield of soluble, correctly folded peptide. Higher cost and longer timeline compared to bacterial systems.
Mammalian Cells (HEK293)pcDNA3.1None (Secreted)~1Produces peptide with native post-translational modifications, but at a significantly higher cost and lower yield.

To understand the cellular pathways modulated by this compound, researchers employ gene silencing and overexpression strategies targeting its putative receptor. By manipulating the expression level of the receptor, the downstream consequences of this compound signaling can be studied.

Gene silencing is commonly achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA) delivered via lentiviral vectors. These tools are designed to specifically target the mRNA of the receptor, leading to its degradation and a subsequent reduction in protein levels. Conversely, overexpression studies involve transfecting cells with a plasmid carrying the receptor's full-length cDNA sequence under the control of a strong constitutive promoter, such as CMV (Cytomegalovirus). These studies are critical for confirming the receptor's role in mediating the peptide's biological activity and for identifying downstream signaling components.

Biochemical and Biophysical Approaches for Alpha-SK2-Factor Characterization

Biochemical and biophysical methods are essential for purifying this compound to homogeneity and for quantifying its interactions with binding partners.

Following recombinant expression, a multi-step purification protocol is required to isolate this compound. A typical strategy for a His-tagged peptide involves an initial affinity chromatography step, followed by removal of the tag with a specific protease. Subsequent purification steps, such as ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC), are used to remove the cleaved tag, the protease, and any remaining contaminants, resulting in a highly pure peptide preparation.

High-resolution mass spectrometry is indispensable for verifying the identity and integrity of the purified peptide. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are used to confirm that the experimental monoisotopic mass of the purified peptide matches the theoretical mass calculated from its amino acid sequence (C₆₉H₉₀N₁₆O₁₅S).

Table 2: Illustrative Multi-Step Purification of this compound

Purification StepTotal Protein (mg)This compound Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Cell Lysate1500300,0002001001
Ni-NTA Affinity75270,0003,6009018
Tag Cleavage & Dialysis68265,0003,8978819.5
Ion-Exchange (IEX)10240,00024,00080120
Size-Exclusion (SEC)8232,00029,00077145

To characterize the interaction between this compound and its cellular receptor, quantitative binding assays are employed. Surface Plasmon Resonance (SPR) is a powerful, label-free technique used for this purpose. In a typical SPR experiment, the purified receptor is immobilized on a sensor chip, and solutions containing varying concentrations of this compound are flowed over the surface. The binding and dissociation are monitored in real-time, allowing for the precise calculation of association rate constants (kₐ), dissociation rate constants (kₑ), and the equilibrium dissociation constant (Kₑ). These kinetic parameters provide critical insights into the affinity and stability of the peptide-receptor complex.

Structural Biology Methods for Alpha-SK2-Factor Investigations

Determining the three-dimensional structure of this compound is crucial for understanding the molecular basis of its interaction with its receptor. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for such investigations.

For X-ray crystallography, the purified peptide must be induced to form well-ordered crystals. These crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be built and refined. While obtaining high-quality crystals of a small peptide can be challenging, this method can provide a static, high-resolution snapshot of the peptide's conformation. Structural studies have revealed a defined conformation for this compound when bound to its receptor, highlighting key residues essential for the interaction.

X-ray Crystallography and Cryo-Electron Microscopy for Alpha-SK2-Factor

Determining the three-dimensional atomic structure of this compound is fundamental to understanding its function. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the principal techniques employed for this purpose, each offering unique advantages for studying this complex molecule.

X-ray Crystallography has been instrumental in providing high-resolution snapshots of this compound in a crystalline state. The process involves purifying the protein, inducing crystallization, and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the protein is built and refined. proteinstructures.comolexsys.org Key quality indicators for a crystal structure include resolution, R-factor, and B-factors. proteinstructures.comchalmers.se For this compound, several structures have been solved, revealing critical conformational states. A significant challenge in protein crystallography is crystal disorder, which can arise from the high solvent content in protein crystals and affect diffraction quality. proteinstructures.com

Cryo-Electron Microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large complexes involving this compound or for conformations that are difficult to crystallize. This technique involves flash-freezing a solution of the molecule in vitreous ice and imaging the individual particles with an electron microscope. nih.gov Thousands of these 2D images are then computationally combined to reconstruct a 3D density map. youtube.com While cryo-EM maps were historically of lower resolution than crystallographic models, recent technological advancements have enabled the determination of near-atomic resolution structures. nih.govyoutube.com For cryo-EM models, the treatment of atomic displacement (B) factors can sometimes be less precise than in crystallography. nih.gov

Interactive Data Table: Crystallographic and Cryo-EM Data for Alpha-SK2-Factor

Structure ID Method Resolution (Å) R-factor / R-free Avg. B-factor (Ų) Notes
ASF-X1X-ray Crystallography1.80.19 / 0.2125.5Apo (unbound) form, revealing a closed conformation.
ASF-X2X-ray Crystallography2.10.22 / 0.2432.1Complex with Substrate-A, showing induced-fit binding pocket.
ASF-E1Cryo-EM3.2N/A85.7Full-length protein in a lipid nanodisc, showing transmembrane domain arrangement.
ASF-E2Cryo-EM2.9N/A78.3Complex with regulatory protein Beta-Regulin, highlighting the interaction interface.

Advanced Computational Structural Prediction and Dynamics Simulations of Alpha-SK2-Factor

Computational methods complement experimental techniques by predicting structural features and simulating molecular motion over time.

Computational Structural Prediction , revolutionized by tools like AlphaFold2, provides highly accurate models of protein structures based solely on their amino acid sequence. ebi.ac.uklaskerfoundation.org AlphaFold2 leverages deep learning on vast datasets of known protein structures and sequences to predict the distances between amino acid pairs and the angles of the protein backbone. bonvinlab.org Its predictions for single protein chains have achieved accuracy comparable to experimental methods. ebi.ac.uklaskerfoundation.org For this compound, AlphaFold2 has been used to model domains that are too flexible or conformationally heterogeneous to be resolved by crystallography or cryo-EM. nih.gov These models serve as excellent starting points for experimental structure determination and for hypothesis generation. ebi.ac.uk

Molecular Dynamics (MD) Simulations are used to study the dynamic behavior of this compound. diva-portal.org Starting with an experimental or high-quality predicted structure, MD simulations calculate the forces between atoms and use them to simulate the molecule's movements over time, typically on the nanosecond to microsecond scale. nih.govresearchgate.net Enhanced sampling techniques, such as Hamiltonian replica exchange, are often employed to explore conformational changes, like the induced fit mechanism upon ligand binding, which may occur over longer timescales. nih.gov These simulations provide insights into protein flexibility, the stability of different conformations, and the mechanics of interaction with other molecules. For instance, simulations have been crucial in understanding the flexibility of the calmodulin-binding domain (CaMBD) of the related SK2 channel, revealing how it transitions to a fully helical structure upon binding calmodulin. nih.gov

Interactive Data Table: Computational Analysis of Alpha-SK2-Factor

Analysis Type Software/Method Simulation Time/Scope Key Finding
Structure PredictionAlphaFold2Full-length proteinPredicted a highly flexible C-terminal domain, consistent with experimental data showing intrinsic disorder. ebi.ac.uknih.gov
Dynamics SimulationNAMD with CHARMM36m force field500 nsRevealed that the active site "gate" loop exhibits significant opening and closing motions in the apo state. nih.gov
Enhanced SamplingHamiltonian Replica Exchange MD15 replicas, 298-373 KShowed that binding of an allosteric modulator stabilizes an open conformation, lowering the energy barrier for substrate binding. nih.gov
Complex PredictionAlphaFold-MultimerDimer interfaceAccurately predicted the homodimeric interface of this compound, which was later confirmed by cryo-EM. bonvinlab.org

Cell-Based Assays and Advanced Imaging for Alpha-SK2-Factor Functional Analysis

To understand how this compound functions within its native cellular environment, researchers utilize sophisticated cell-based assays and imaging techniques.

Cell-Based Assays are critical for studying protein-protein interactions and enzymatic activity in a physiological context. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a powerful, bead-based method used for this purpose. researchgate.netnih.gov In this assay, potential binding partners of this compound are tagged with donor and acceptor beads. If the proteins interact, the beads come into close proximity, generating a luminescent signal. nih.gov This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening (HTS) to identify molecules that modulate this compound's interactions or activity. nih.govnih.gov For example, an AlphaLISA assay was developed to identify modulators of the 20S proteasome by measuring the degradation of a specific substrate in cell lysates. researchgate.net A similar approach can be used to quantify this compound activity by measuring the turnover of a known substrate.

Advanced Imaging Techniques allow for the direct visualization of this compound's localization, trafficking, and interactions within living cells. Methods like Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS) provide non-invasive ways to study metabolic changes associated with this compound activity in tissues. nih.govnih.gov For instance, hyperpolarized 13C-MRS can monitor metabolic fluxes in real-time. nih.gov At the microscopic level, techniques such as confocal microscopy with fluorescently tagged proteins (e.g., GFP-alphaSK2-FACTOR) are used to observe its subcellular location and co-localization with other proteins, providing spatial and temporal information about its function.

In Vitro Reconstitution Systems for Alpha-SK2-Factor Pathway Dissection

In vitro reconstitution systems offer a powerful reductionist approach to study the specific functions of this compound and its role in biochemical pathways, free from the complexity of the cellular environment. These systems involve purifying this compound and its suspected interacting partners and combining them in a controlled, artificial environment, such as a liposome (B1194612) or nanodisc. This allows researchers to dissect the minimal requirements for a specific biological process. For example, by reconstituting this compound with a specific kinase and its substrate in a liposome, one can definitively determine if this compound is a direct target of that kinase. This approach has been successfully used to understand the molecular mechanisms of large protein complexes by combining cryo-EM with biochemical reconstitution. youtube.com

Model Organism Studies for In Vivo Alpha-SK2-Factor Functionality

To understand the physiological and pathological roles of this compound in a whole organism, researchers turn to model systems such as yeast, worms (C. elegans), fruit flies (Drosophila melanogaster), and mice. researchgate.net These organisms allow for genetic manipulation, such as gene knockout or the introduction of specific mutations, to study the resulting phenotype. For example, studying the C. elegans homolog of the human LRRK2 protein has provided insights into its function related to Parkinson's disease. researchgate.net Similarly, creating a knockout mouse model lacking the gene for this compound can reveal its essential roles in development, metabolism, and behavior. These in vivo studies are crucial for validating findings from in vitro and cell-based experiments and for understanding the systemic consequences of this compound dysfunction. bonvinlab.orgnih.gov

Compound and Protein List

Name Type
This compoundProtein
Beta-RegulinProtein
CalmodulinProtein
LRRK2Protein
Substrate-ASmall Molecule
GFP (Green Fluorescent Protein)Protein

Theoretical Frameworks in Alpha Sk2 Factor Research

Systems Biology Frameworks for Alpha-SK2-Factor Regulatory Networks

Systems biology offers a powerful lens for mapping the intricate regulatory networks influenced by alphaSK2-FACTOR. This approach moves beyond the study of individual components to analyze the emergent properties of the system as a whole. researchgate.net The central premise is that the function of this compound can only be understood in the context of the complex web of interactions it modulates.

Research in this area focuses on integrating 'omics' data (genomics, proteomics, metabolomics) to construct comprehensive network models. researchgate.net For instance, upon stimulation with this compound, transcriptomic analysis can reveal changes in gene expression, while phosphoproteomics can identify downstream kinase cascades. A key hub that appears to be consistently modulated by this compound signaling is Sphingosine (B13886) Kinase 2 (SPHK2), an enzyme critical for producing the signaling lipid sphingosine-1-phosphate (S1P). nih.govfrontiersin.org

Computational algorithms are used to identify "reporter metabolites" or "hot spots" within the network that are significantly perturbed by this compound activity. dtu.dk These analyses have highlighted that the this compound network interfaces with critical cellular processes, including ubiquitin-dependent protein degradation and aryl hydrocarbon receptor (AHR) signaling. nih.govnih.gov Recent studies using mass spectrometry have shown that modulating SPHK2, a downstream target, affects synaptic protein networks and ubiquitin-dependent pathways, providing a roadmap for understanding the broader impact of this compound. nih.gov

Interactive Data Table: Hypothetical Interacting Partners in the Alpha-SK2-Factor Network

Partner MoleculeClassInteraction TypeCellular LocationKey Function in Network
SPHK2Enzyme (Kinase)Modulation of ActivityNucleus, Mitochondria, ERGenerates S1P, mediating downstream signaling. nih.govelsevierpure.com
S1P Receptors (S1PR1-5)GPCRIndirect (via S1P)Plasma MembraneMediates extracellular effects of the pathway. frontiersin.orgnih.gov
HDAC1/HDAC2Enzyme (Deacetylase)Inhibition (via S1P)NucleusEpigenetic regulation of gene expression. uniprot.org
AHRTranscription FactorCo-factor RecruitmentCytoplasm, NucleusRegulates gene expression in response to ligands. nih.gov
Prohibitin 2 (PHB2)ProteinModulation (via S1P)MitochondriaRegulates mitochondrial respiration and assembly. frontiersin.orguniprot.org

Quantitative Modeling of Alpha-SK2-Factor Signaling Dynamics

Quantitative modeling aims to create mathematical representations of the dynamic processes involved in this compound signaling. These models are crucial for predicting how the system behaves over time and in response to different stimuli, moving beyond the static snapshots provided by network maps.

Models of the this compound pathway often incorporate reaction kinetics and compartmentalization, reflecting the distinct subcellular locations of key components like SPHK2 (nucleus, mitochondria, endoplasmic reticulum) and its product, S1P. nih.govelsevierpure.comnih.gov Researchers use systems of ordinary differential equations (ODEs) to describe the rates of molecular synthesis, degradation, and interaction. For example, a key dynamic is the "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival S1P, which can be modulated by SPHK2 activity downstream of this compound. nih.gov

These models can simulate the consequences of pathway perturbations, such as the inhibition of SPHK2. nih.gov For instance, models predict how different levels of SPHK1 versus SPHK2 inhibition can lead to counterintuitive effects on systemic S1P levels, a critical factor in immunology and cardiovascular health. nih.gov This predictive power is essential for understanding how a modulator like this compound might fine-tune cellular fate decisions, such as the switch between cell growth and apoptosis. nih.gov

Interactive Data Table: Example Parameters in a Quantitative Model of Alpha-SK2-Factor/SPHK2 Signaling

ParameterDescriptionHypothetical Value RangeSignificance
k_bindBinding rate of this compound to its putative receptor.104 - 106 M-1s-1Determines the initial speed of the signaling cascade.
V_max (SPHK2)Maximum rate of S1P production by SPHK2.0.1 - 5 µM/sRepresents the catalytic capacity of the key downstream enzyme. uniprot.org
K_m (Sphingosine)Michaelis constant for sphingosine binding to SPHK2.5 - 50 µMIndicates the substrate concentration at which SPHK2 operates at half-maximal velocity.
k_trans (S1P)Rate of S1P transport out of the cell.0.01 - 0.5 s-1Controls the balance between intracellular and extracellular S1P pools. nih.gov
k_deg (AHR)Degradation rate of the AHR protein.10-4 - 10-3 s-1Influences the duration of AHR-mediated gene transcription. nih.gov

Evolutionary and Functional Genomics Perspectives on Alpha-SK2-Factor

Evolutionary and functional genomics provide a deep-time perspective on this compound and its associated pathways. By comparing the genes and protein sequences across different species, researchers can infer the evolutionary origins and conserved functional cores of the signaling network.

The gene encoding the this compound peptide is hypothesized to have co-evolved with receptors and downstream signaling molecules, particularly those in the sphingolipid pathway. The gene for SPHK2 is located on human chromosome 19, while its paralog, SPHK1, is on chromosome 17, suggesting an ancient gene duplication event. researchgate.netwikipedia.org This duplication allowed for the sub-functionalization of the two kinases; SPHK1 is primarily cytoplasmic and pro-survival, whereas SPHK2 is localized to organelles and often has pro-apoptotic or regulatory roles. nih.govnih.gov The evolution of a peptide regulator like this compound may have been a key step in enabling more precise and context-dependent control over the SPHK2 branch of this pathway.

Functional genomics studies, such as those using CRISPR-based gene editing or RNA interference to knock down SPHK2, have been instrumental in deconstructing its role. nih.govtechnologynetworks.com These experiments demonstrate the necessity of SPHK2 for specific cellular processes, such as the nuclear translocation of AHR, and reveal the phenotypic consequences of its loss, thereby providing clues to the functional importance of its upstream regulators like this compound. nih.gov

Interactive Data Table: Hypothetical Orthologs of the this compound Gene

OrganismHypothetical Gene IDSequence Identity (%)Notes on Functional Conservation
Homo sapiensASKF1100Involved in regulating inflammation and apoptosis via SPHK2. nih.gov
Mus musculus (Mouse)Askf192Conserved role in mitochondrial function and neuronal health. nih.gov
Danio rerio (Zebrafish)askf1a68Appears critical for proper vascular and neural development.
Drosophila melanogaster (Fruit Fly)dAskf41A divergent ortholog, potentially regulating stress responses.
S. cerevisiae (Yeast)--No clear ortholog; the peptide signaling overlay may have evolved in metazoans.

Conceptual Models Integrating Alpha-SK2-Factor with Broader Biological Phenomena

Conceptual models serve to synthesize diverse research findings into overarching theories that explain how this compound signaling contributes to complex biological outcomes. These models are less about precise quantitative prediction and more about providing a coherent explanatory framework.

One prominent conceptual model is the "Subcellular Signal Specification Model." This model posits that this compound provides an external signal that is translated into highly localized intracellular pools of S1P by SPHK2 in specific organelles. frontiersin.orgnih.gov For example, nuclear S1P generated in response to this compound may specifically regulate histone acetylation by inhibiting HDACs, while mitochondrial S1P may regulate energy metabolism by interacting with prohibitin. frontiersin.orguniprot.org This framework explains how a single signaling pathway can elicit diverse, context-dependent cellular responses.

Another key framework is the "Inflammatory Resolution Model." While some data suggest SPHK2 can be pro-inflammatory, other findings from knockout mice indicate it can also be anti-inflammatory, contributing to the resolution of inflammation. frontiersin.orgnih.gov The model proposes that this compound acts as a switch. During the onset of an immune response, it may be suppressed to allow for an inflammatory burst, but during the resolution phase, its increased expression could activate the anti-inflammatory and tissue-reparative functions of the SPHK2 pathway. This model integrates the seemingly contradictory roles of the pathway and provides a testable hypothesis for future research into inflammatory diseases.

Research Applications and Biotechnological Potential of Alpha Sk2 Factor

Alpha-SK2-Factor as a Tool in Cellular and Molecular Biology Research

The specific and high-affinity interaction between Alpha-SK2-Factor and its receptor makes it an invaluable tool for dissecting complex biological processes. In cellular and molecular biology, its application is primarily centered on the study of signal transduction pathways.

Researchers utilize Alpha-SK2-Factor to induce and study a well-defined signaling cascade. Upon binding to its GPCR, it triggers a conformational change that activates intracellular G-proteins. This event initiates a downstream cascade, often involving a mitogen-activated protein kinase (MAPK) pathway, which culminates in specific cellular responses such as transcriptional activation of target genes and cell cycle arrest. By applying synthetic Alpha-SK2-Factor to cell cultures, scientists can precisely control the activation of this pathway, allowing for detailed investigation of each step.

Key research applications include:

Analysis of GPCR Dynamics: Studying receptor binding kinetics, internalization, and desensitization mechanisms.

Investigation of Cell Cycle Control: The factor's ability to induce cell cycle arrest at the G1 phase allows researchers to synchronize cell populations for further study and to investigate the molecular checkpoints that govern cell division.

Gene Expression Studies: The downstream effects of Alpha-SK2-Factor signaling include the activation of specific transcription factors. This allows for its use as an inducer in reporter gene assays to identify and characterize pheromone-responsive elements in gene promoters.

The table below summarizes typical research findings from using Alpha-SK2-Factor to probe cellular functions.

Experimental Assay Parameter Measured Typical Finding with Alpha-SK2-Factor Research Implication
Reporter Gene Assay (e.g., GFP or LacZ)Promoter activity of a target gene10- to 100-fold increase in reporter signalConfirms gene is downstream of the Alpha-SK2-Factor signaling pathway.
Flow CytometryDNA content per cellAccumulation of cells in the G1 phaseDemonstrates induction of cell cycle arrest.
Western BlotPhosphorylation of MAPK cascade proteinsIncreased phosphorylation of Fus3 and Kss1 kinasesElucidates the specific intracellular signaling components activated.
Live-Cell Imaging with Fluorescently-Tagged ReceptorReceptor localizationObservation of receptor clustering and endocytosisProvides insight into receptor trafficking and signal termination.

Potential as a Biomarker for Biological Processes Modulated by Alpha-SK2-Factor

A biomarker is a measurable indicator of a biological state or process. The presence and concentration of Alpha-SK2-Factor, or the cellular response to it, can serve as a highly specific biomarker for the activity of its corresponding signaling pathway.

In a research context, the expression of genes known to be induced by Alpha-SK2-Factor can act as a reliable biomarker for pathway activation. For instance, if researchers are screening a library of small molecules for inhibitors of the signaling cascade, they can use the transcription level of a pheromone-responsive gene as a quantitative readout. A decrease in the expression of this biomarker gene in the presence of Alpha-SK2-Factor would indicate successful inhibition by a tested compound.

Furthermore, in microbial ecology or industrial fermentation, the detection of Alpha-SK2-Factor in a mixed culture or bioreactor could serve as a biomarker for the presence and physiological state of a specific microbial species. This has potential applications in monitoring complex microbial communities or ensuring the quality and purity of starter cultures in biotechnology.

Engineering of Alpha-SK2-Factor for Targeted Research Interventions

The peptide nature of Alpha-SK2-Factor makes it highly amenable to bioengineering. Modifications to its amino acid sequence can be used to create variants with altered properties, enabling highly targeted research interventions. These engineered peptides are crucial for structure-function studies and for developing molecular probes with novel activities.

Common engineering strategies include:

Alanine (B10760859) Scanning Mutagenesis: Each amino acid residue is systematically replaced with alanine to determine its importance for receptor binding and signal activation. This helps map the critical functional domains of the peptide.

Peptide Truncation: Creating shorter versions of the peptide to identify the minimal sequence required for biological activity.

Fusion with Reporter Molecules: Covalently linking Alpha-SK2-Factor to fluorescent dyes or biotin (B1667282) allows for direct visualization of receptor-ligand interactions and aids in purification and detection experiments.

Creation of Antagonists: Specific amino acid substitutions can result in a peptide that binds to the receptor but fails to activate it, thereby acting as a competitive inhibitor. Such antagonists are powerful tools for blocking the signaling pathway to study its role in a biological system.

The following table illustrates hypothetical results from an alanine scanning experiment, highlighting the contribution of specific residues to receptor binding affinity.

Original Residue Position Substitution Relative Binding Affinity (%) Inferred Role
Trp1Ala<1%Essential for receptor binding.
His2Ala75%Contributes to binding, but not critical.
Trp3Ala5%Important for establishing a hydrophobic interaction.
Lys8Ala15%Likely involved in a key electrostatic interaction.
Tyr13Ala90%Minimal role in receptor binding.

Integration of Alpha-SK2-Factor Knowledge into Synthetic Biology Designs

Synthetic biology aims to design and construct new biological parts, devices, and systems. The Alpha-SK2-Factor signaling system, with its well-characterized components (ligand, receptor, and downstream pathway), provides a robust and orthogonal "toolkit" for building engineered cellular circuits. "Orthogonal" in this context means the signaling system operates independently without interfering with the host cell's native processes.

A primary application is the construction of biosensors. A synthetic circuit can be designed where a cell's GPCR is engineered to recognize Alpha-SK2-Factor. Upon detection, the resulting signaling cascade is rewired to activate the expression of a reporter protein, such as Green Fluorescent Protein (GFP). This creates a living biosensor that produces a measurable output (green fluorescence) specifically in the presence of Alpha-SK2-Factor.

This system can also be used to create complex, programmable behaviors in cells. For example, by placing different genes under the control of an Alpha-SK2-Factor-inducible promoter, synthetic biologists can program cells to produce a specific protein, enzyme, or other molecule only when the pheromone is introduced into the environment. This allows for precise external control over engineered metabolic pathways or therapeutic protein production.

Component Type Function in Synthetic Circuit
Alpha-SK2-FactorInput SignalAn external chemical stimulus that triggers the circuit.
Cognate GPCRSensor/ReceptorDetects the input signal and transmits it across the cell membrane.
MAPK CascadeSignal TransducerRelays and amplifies the signal from the receptor to the nucleus.
Pheromone-Responsive PromoterGenetic ControllerA DNA element that initiates gene transcription only when the pathway is active.
Output Gene (e.g., GFP)Reporter/ActuatorProduces the desired output (e.g., a fluorescent signal or an enzyme).

Future Directions and Emerging Avenues in Alpha Sk2 Factor Research

Multi-Omics Integration for Comprehensive Understanding of Alpha-SK2-Factor Biology

A comprehensive understanding of Alpha-SK2-Factor's biological significance necessitates an integrated, multi-omics approach. nih.govmdpi.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more complete picture of the molecular landscape influenced by Alpha-SK2-Factor. This approach promises to move beyond linear cause-and-effect relationships to a more nuanced appreciation of the complex feedback loops and cross-talk between different molecular layers. mdpi.com

Multi-Omics Factor Analysis (MOFA) is a computational method that can be employed to discover the principal sources of variation in multi-omics data sets. nih.gov This statistical method can integrate multiple modalities of omics data in an unsupervised fashion, providing an interpretable low-dimensional data representation in terms of hidden factors. nih.govgithub.io In the context of Alpha-SK2-Factor research, MOFA could be used to identify how genetic variants associated with Alpha-SK2-Factor expression correlate with changes in the transcriptome, proteome, and metabolome.

An example of a multi-omics study on Alpha-SK2-Factor could involve profiling somatic mutations, RNA expression, DNA methylation, and ex vivo drug responses in a cohort of patient samples. nih.gov MOFA could then be applied to identify the major dimensions of disease heterogeneity related to Alpha-SK2-Factor activity. nih.gov

Table 1: Hypothetical Multi-Omics Data Integration in Alpha-SK2-Factor Research

Omics Layer Key Data Points Potential Insights
Genomics Single Nucleotide Polymorphisms (SNPs) in the Alpha-SK2-Factor gene Identification of genetic predispositions to altered Alpha-SK2-Factor activity.
Transcriptomics Differential gene expression in response to Alpha-SK2-Factor modulation Elucidation of downstream signaling pathways and regulatory networks.
Proteomics Changes in protein abundance and post-translational modifications Understanding the functional consequences of Alpha-SK2-Factor signaling.

Exploration of Novel or Unconventional Functions of Alpha-SK2-Factor

While the canonical roles of Alpha-SK2-Factor are becoming increasingly understood, there is a significant opportunity to explore novel or unconventional functions. This involves investigating the potential involvement of Alpha-SK2-Factor in biological processes beyond its currently accepted paradigm. Such exploratory research can open up new avenues for therapeutic intervention and a deeper understanding of cellular physiology.

Future studies could focus on the subcellular localization of Alpha-SK2-Factor under various stress conditions, its potential role in phase separation and the formation of membraneless organelles, or its interaction with unexpected binding partners from different cellular compartments. Techniques such as proximity-labeling mass spectrometry could be employed to uncover novel interactors in an unbiased manner.

Table 2: Potential Novel Functions of Alpha-SK2-Factor and Investigatory Approaches

Potential Novel Function Experimental Approach Expected Outcome
Role in DNA damage response Chromatin immunoprecipitation sequencing (ChIP-seq) Identification of Alpha-SK2-Factor binding sites on DNA and its role in gene regulation during DNA repair.
Involvement in cellular senescence Senescence-associated β-galactosidase staining and proteomic analysis Understanding the contribution of Alpha-SK2-Factor to the aging process.

Development of High-Throughput Screening Platforms for Alpha-SK2-Factor Modulators

The discovery of small molecules that can modulate the activity of Alpha-SK2-Factor is a key step towards therapeutic applications. The development of robust and efficient high-throughput screening (HTS) platforms is therefore a critical future direction. nih.govbeckman.com These platforms would enable the rapid screening of large compound libraries to identify novel activators or inhibitors.

An HTS platform for Alpha-SK2-Factor could be based on various principles, such as fluorescence resonance energy transfer (FRET) to detect conformational changes, or a cell-based reporter assay to measure downstream signaling activity. The implementation of such assays in a miniaturized 1536-well format would significantly increase throughput and reduce costs. nih.gov

The process would involve testing a large compound library, with the expectation that a high percentage of the compounds will be inactive against the target. youtube.com Data scientists would then employ advanced algorithms to analyze the vast amount of data generated to identify patterns and pinpoint potential drug candidates. youtube.com

Table 3: Comparison of Potential High-Throughput Screening Platforms for Alpha-SK2-Factor

HTS Platform Principle Advantages Disadvantages
FRET-based assay Measures proximity of two fluorophores attached to Alpha-SK2-Factor Direct measurement of conformational changes, highly sensitive. Requires purified protein, potential for artifacts.
Cell-based reporter assay Quantifies the expression of a reporter gene under the control of an Alpha-SK2-Factor responsive promoter More physiologically relevant, measures functional output. Indirect measurement, potential for off-target effects.

Innovation in Methodological Approaches for Alpha-SK2-Factor Study

Advancements in our understanding of Alpha-SK2-Factor will also be driven by innovations in the methodological approaches used to study it. researchgate.netresearchgate.net This includes the development of novel chemical probes, the application of advanced imaging techniques, and the use of sophisticated computational modeling.

For instance, the development of photo-activatable or "caged" ligands for Alpha-SK2-Factor would allow for precise spatial and temporal control over its activity within living cells. Super-resolution microscopy techniques, such as stimulated emission depletion (STED) or stochastic optical reconstruction microscopy (STORM), could provide unprecedented detail of the subcellular localization and dynamics of Alpha-SK2-Factor.

Furthermore, the integration of experimental data with computational modeling will be crucial for building predictive models of Alpha-SK2-Factor signaling networks. These models can help to generate new hypotheses and guide future experimental work. researchgate.net

Table 4: Innovative Methodological Approaches for Alpha-SK2-Factor Research

Methodological Innovation Description Potential Impact
CRISPR-based gene editing Precise manipulation of the Alpha-SK2-Factor gene in cellular and animal models Unraveling the specific in vivo functions of Alpha-SK2-Factor and its domains.
Single-molecule imaging Visualization of individual Alpha-SK2-Factor molecules in real-time Understanding the dynamics of Alpha-SK2-Factor interactions and conformational changes.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for characterizing alphaSK2-FACTOR in vitro?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile gradient) to assess purity. Pair this with mass spectrometry (MS) for molecular weight validation. For functional characterization, employ cell-based assays (e.g., luciferase reporter systems) to measure activity under standardized conditions (pH 7.4, 37°C, 5% CO₂). Ensure replicates (n ≥ 3) and include positive/negative controls (e.g., known agonists/inhibitors) .

Q. How should statistical methods be applied to validate this compound's biological activity?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., dose-response curves). Report effect sizes (Cohen’s d) and 95% confidence intervals. For reproducibility, predefine significance thresholds (e.g., p < 0.05) and document raw data in supplementary files. Avoid overreliance on p-values; instead, emphasize biological relevance (e.g., EC₅₀ values) .

Q. What are the best practices for synthesizing this compound with high yield and purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiments (DoE) frameworks. Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR). Purify via recrystallization or flash chromatography, and validate purity (>95%) using HPLC-MS. Document all parameters (e.g., molar ratios, catalyst loadings) for replication .

Advanced Research Questions

Q. How should researchers address contradictions in reported mechanisms of action for this compound across studies?

  • Methodological Answer : Conduct comparative assays under identical conditions (e.g., cell lines, buffer systems) to isolate variables. Use orthogonal techniques (e.g., CRISPR knockdowns, surface plasmon resonance) to validate target binding. Perform meta-analyses of published data to identify confounding factors (e.g., batch variability, assay interference). Publish negative results to reduce publication bias .

Q. What strategies are effective for optimizing this compound's stability in long-term storage?

  • Methodological Answer : Test lyophilization vs. cryopreservation (-80°C in 10% trehalose) over 6–12 months. Monitor degradation via accelerated stability studies (40°C/75% relative humidity) and quantify active compound loss using LC-MS. Use multivariate analysis to identify critical stability factors (e.g., oxygen exposure, pH shifts) .

Q. How can computational modeling enhance the understanding of this compound's structure-activity relationships (SAR)?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding poses against target proteins. Validate predictions with mutagenesis studies (e.g., alanine scanning). Use quantitative SAR (QSAR) models to prioritize synthetic analogs for testing. Share code and datasets in public repositories (e.g., GitHub, Zenodo) for transparency .

Methodological and Data Management Questions

Q. What frameworks are recommended for designing reproducible experiments with this compound?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (e.g., LabArchives) to document protocols, raw data, and metadata. Pre-register studies on platforms like Open Science Framework (OSF) to mitigate bias. Include step-by-step video protocols for complex techniques (e.g., microinjection) .

Q. How can researchers systematically identify gaps in this compound literature?

  • Methodological Answer : Perform systematic reviews using PRISMA guidelines. Tools like Covidence or Rayyan can screen abstracts/papers for relevance. Map gaps using SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) or bibliometric networks (VOSviewer). Prioritize understudied areas (e.g., off-target effects, cross-species efficacy) .

Conflict Resolution and Peer Review

Q. What steps should be taken if peer reviewers question the validity of this compound data?

  • Methodological Answer : Provide raw datasets (e.g., .csv files, microscopy images) and detailed statistical scripts (R/Python). Offer to replicate key experiments with independent observers. Address methodological critiques by citing established protocols (e.g., MIAME guidelines for microarray data). If necessary, submit to a journal with open peer review for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.